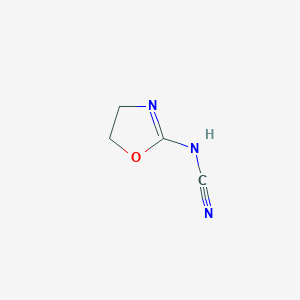
2-(Cyanoimino)oxazolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Cyanoimino)oxazolidine, also known as CIOX, is a heterocyclic compound that has gained attention in the field of medicinal chemistry due to its unique structure and potential therapeutic applications. This compound contains both a cyano group and an imino group, which are known to have various biological activities.
Mecanismo De Acción
The mechanism of action of 2-(Cyanoimino)oxazolidine is not fully understood, but it is thought to involve inhibition of bacterial protein synthesis. Specifically, 2-(Cyanoimino)oxazolidine binds to the 50S subunit of the bacterial ribosome, preventing the formation of the initiation complex and blocking the elongation of the peptide chain. This results in the inhibition of bacterial growth and ultimately leads to cell death.
Biochemical and Physiological Effects:
In addition to its antibacterial and anticancer activities, 2-(Cyanoimino)oxazolidine has been shown to have a variety of other biochemical and physiological effects. For example, 2-(Cyanoimino)oxazolidine has been shown to inhibit the production of nitric oxide, which is involved in the regulation of blood pressure and immune function. Additionally, 2-(Cyanoimino)oxazolidine has been shown to have antioxidant properties, which may be beneficial in the treatment of various diseases associated with oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-(Cyanoimino)oxazolidine in lab experiments is its potent antibacterial activity. This makes it a useful tool for studying bacterial growth and the mechanisms of antibiotic resistance. Additionally, 2-(Cyanoimino)oxazolidine has been shown to have low toxicity in animal studies, which makes it a promising candidate for further drug development.
However, there are also limitations to using 2-(Cyanoimino)oxazolidine in lab experiments. For example, the synthesis of 2-(Cyanoimino)oxazolidine can be challenging, which may limit its availability for research purposes. Additionally, the mechanism of action of 2-(Cyanoimino)oxazolidine is not fully understood, which may make it difficult to interpret experimental results.
Direcciones Futuras
There are many future directions for research on 2-(Cyanoimino)oxazolidine. One area of interest is the development of new antibiotics based on the structure of 2-(Cyanoimino)oxazolidine. This could involve the synthesis of analogs with improved antibacterial activity or the combination of 2-(Cyanoimino)oxazolidine with other antibiotics to overcome resistance.
Another area of research is the development of 2-(Cyanoimino)oxazolidine as an anticancer agent. This could involve further studies to elucidate the mechanism of action of 2-(Cyanoimino)oxazolidine in cancer cells and the development of new analogs with improved potency and selectivity.
Finally, there is also potential for the use of 2-(Cyanoimino)oxazolidine in other areas of medicine, such as the treatment of neurodegenerative diseases or inflammatory disorders. These applications will require further studies to determine the safety and efficacy of 2-(Cyanoimino)oxazolidine in these contexts.
Métodos De Síntesis
The synthesis of 2-(Cyanoimino)oxazolidine is typically carried out through the reaction of 2-amino-2-oxazoline with cyanogen bromide. The reaction proceeds through the formation of an intermediate imidate, which then undergoes cyclization to form the final product. The yield of this reaction is typically around 60-70%, and the purity of the product can be improved through recrystallization.
Aplicaciones Científicas De Investigación
2-(Cyanoimino)oxazolidine has been studied extensively for its potential therapeutic applications. One of the primary areas of research has been in the development of new antibiotics. 2-(Cyanoimino)oxazolidine has been shown to have potent antibacterial activity against a variety of Gram-positive and Gram-negative bacteria, including drug-resistant strains. Additionally, 2-(Cyanoimino)oxazolidine has been investigated for its potential as an anticancer agent, as it has been shown to inhibit the growth of cancer cells in vitro.
Propiedades
Fórmula molecular |
C4H5N3O |
|---|---|
Peso molecular |
111.1 g/mol |
Nombre IUPAC |
4,5-dihydro-1,3-oxazol-2-ylcyanamide |
InChI |
InChI=1S/C4H5N3O/c5-3-7-4-6-1-2-8-4/h1-2H2,(H,6,7) |
Clave InChI |
RUIWKFYVTWAGHG-UHFFFAOYSA-N |
SMILES |
C1COC(=N1)NC#N |
SMILES canónico |
C1COC(=N1)NC#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![(4E)-2-phenyl-4-[(pyridin-2-ylamino)methylidene]-1,3-oxazol-5-one](/img/structure/B230437.png)
![Benzo[f]naphtho[2,1-c]cinnoline](/img/structure/B230440.png)
![1,3-Dimethyl-5-{[(2-nitrophenyl)sulfanyl]amino}benzene](/img/structure/B230443.png)


![Allyl thieno[2,3-d][1,2,3]thiadiazole-6-carboxylate](/img/structure/B230451.png)
![2-acetyl-6,7-dihydrospiro[1-benzothiophene-7,1'-cyclohexane]-4(5H)-one](/img/structure/B230453.png)

![5-amino-3-[(3-pyridinylmethyl)amino]-1H-pyrazole-4-carbonitrile](/img/structure/B230468.png)